Amyloid beta-peptide(25-35)

Beschreibung

BenchChem offers high-quality Amyloid beta-peptide(25-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid beta-peptide(25-35) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

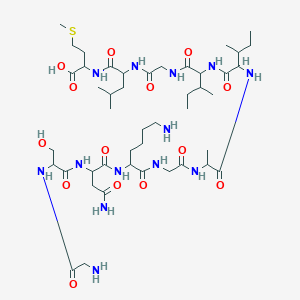

2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392197 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131602-53-4 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of Neurotoxicity: An In-depth Technical Guide to the Synthesis and Purification of Amyloid-Beta Peptide (25-35)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the amyloid-beta (Aβ) peptide fragment 25-35 (Aβ(25-35)). This undecapeptide, with the sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met, represents the most toxic region of the full-length Aβ peptide and is a critical tool in Alzheimer's disease research.[1][2] Its ability to form β-sheet fibrillar aggregates and mimic the neurotoxic effects of the full-length peptide makes it an invaluable model for studying the mechanisms of amyloid plaque formation and for the development of potential therapeutic interventions.[2]

Synthesis of Amyloid-Beta (25-35)

The primary method for synthesizing Aβ(25-35) is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing steps for each amino acid in the sequence, starting from the C-terminus (Methionine) and proceeding to the N-terminus (Glycine).

Experimental Protocol: Fmoc-SPPS of Aβ(25-35)

Materials:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Met-OH) to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and add it to the resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).[2]

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether.[2]

-

Collection: Collect the crude peptide by centrifugation and wash with cold diethyl ether.

Quantitative Data Summary for Aβ(25-35) Synthesis

| Parameter | Typical Values | Reference |

| Synthesis Scale | 0.1 - 0.25 mmol | [3] |

| Crude Yield | 70-80% | [4] |

| Purity (Crude) | 14-72% | [4] |

| Final Purity (Post-HPLC) | >95% | [5] |

Purification of Amyloid-Beta (25-35)

The crude synthetic peptide contains various impurities, including deletion sequences and incompletely deprotected peptides. Therefore, a robust purification step is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides like Aβ(25-35).[2]

RP-HPLC Purification Workflow

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude Aβ(25-35) peptide

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile

-

RP-HPLC system with a preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and B.

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Injection and Elution: Inject the dissolved crude peptide onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Solvent B over 60 minutes).

-

Fraction Collection: Monitor the eluent at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a white powder.

Typical RP-HPLC Parameters

| Parameter | Value | Reference |

| Column | C18, C8, or C4 | [3][4][6] |

| Mobile Phase A | 0.1% TFA in Water | [6] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | [6] |

| Flow Rate | 1-10 mL/min (analytical to preparative) | [4][5] |

| Gradient | Linear, e.g., 0-60% B in 60 min | [7] |

| Detection | 214 nm, 280 nm | [5] |

| Column Temperature | Ambient to 60°C | [4] |

Characterization of Purified Aβ(25-35)

After purification, it is crucial to confirm the identity and purity of the Aβ(25-35) peptide.

Mass Spectrometry

Mass spectrometry (MS) is used to verify the molecular weight of the synthesized peptide. The expected monoisotopic mass of Aβ(25-35) is approximately 1060.5 Da.

| Technique | Expected m/z |

| MALDI-TOF MS | [M+H]⁺ ≈ 1061.5 |

| ESI-MS | [M+2H]²⁺ ≈ 531.3 |

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product. A single, sharp peak on the chromatogram indicates a high degree of purity.

Aβ(25-35) Induced Signaling Pathways

Aβ(25-35) exerts its neurotoxic effects by modulating several intracellular signaling pathways, leading to oxidative stress, excitotoxicity, and ultimately, neuronal apoptosis.

Oxidative Stress and Nrf2 Pathway

Aβ(25-35) induces the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This can activate the Nrf2 signaling pathway, which, in astrocytes, can paradoxically contribute to neurotoxicity through the release of glutamate (B1630785).[1][2]

NMDA Receptor-Mediated Excitotoxicity

The excess extracellular glutamate resulting from the Nrf2 pathway in astrocytes can over-activate neuronal N-methyl-D-aspartate (NMDA) receptors, leading to an influx of Ca²⁺ and subsequent excitotoxicity.[1][9]

Akt/CREB Signaling Pathway

Aβ(25-35) has been shown to inhibit the prosurvival Akt/CREB signaling pathway, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and contributing to neuronal apoptosis.[10]

Conclusion

The synthesis and purification of high-quality Aβ(25-35) are fundamental for advancing our understanding of Alzheimer's disease. The protocols and data presented in this guide offer a robust framework for researchers to produce and characterize this critical peptide. A thorough understanding of the synthetic process and the signaling pathways modulated by Aβ(25-35) is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of this neurodegenerative disorder.

References

- 1. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− [mdpi.com]

- 2. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 5. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. scispace.com [scispace.com]

- 9. pnas.org [pnas.org]

- 10. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide to the Neurotoxic Mechanisms of Amyloid Beta-Peptide (25-35)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid beta-peptide (25-35) (Aβ(25-35)) is a highly toxic fragment of the full-length amyloid-beta protein, which is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD).[1][2] This synthetic peptide, corresponding to amino acids 25-35, is widely utilized in research to model amyloid-induced neurotoxicity due to its capacity to form insoluble aggregates with a significant amount of β-sheets and replicate the pathogenic activities of the full-length peptide.[1][2][3] Aβ(25-35) induces neuronal cell death, cognitive decline, and significant oxidative stress, making it a critical tool for investigating the cellular and molecular mechanisms underlying AD and for evaluating potential neuroprotective therapies.[1][3]

This technical guide provides a comprehensive overview of the core mechanisms of Aβ(25-35) neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Neurotoxic Mechanisms

The neurotoxicity of Aβ(25-35) is a multifaceted process involving several interconnected cellular and molecular pathways. The primary mechanisms include oxidative stress, disruption of calcium homeostasis, mitochondrial dysfunction, excitotoxicity, and the induction of apoptosis.

Oxidative Stress and Free Radical Formation

A central mechanism of Aβ(25-35) neurotoxicity is the induction of oxidative stress.[3] The peptide promotes the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, leading to widespread cellular damage.[2] This is evidenced by increased levels of lipid peroxidation and nitrites in the brain following Aβ(25-35) injection.[3] The peptide can activate enzymes like nitric oxide synthase (NOS) and NADPH oxidase, further contributing to the production of reactive nitrogen species (RNS) and ROS, respectively, which accelerates neuronal death.[2][3][4] The administration of antioxidants has been shown to significantly reduce this oxidative stress, highlighting its critical role in the toxic cascade.[3]

Disruption of Calcium (Ca²⁺) Homeostasis

Aβ(25-35) profoundly disrupts intracellular calcium (Ca²⁺) signaling, a critical process for neuronal function and survival.[5][6] The peptide can form pores in cellular membranes, allowing for an influx of extracellular calcium.[2] It also promotes Ca²⁺ influx through L- and T-type voltage-gated calcium channels and NMDA receptors.[7][[“]][9] Furthermore, Aβ(25-35) induces the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), via the activation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors.[5] This sustained elevation of cytosolic Ca²⁺, or "calcium overload," triggers a cascade of detrimental events, including the activation of apoptotic pathways and mitochondrial dysfunction.[5][6]

Mitochondrial Dysfunction

Mitochondria are primary targets of Aβ(25-35)-induced toxicity. The peptide can accumulate within mitochondria, leading to structural damage, decreased mitochondrial membrane potential, and impaired mitochondrial biogenesis.[1][10][11] Aβ(25-35) also increases the expression of proteins associated with the mitochondrial permeability transition pore (MPTP), such as VDAC, ANT, and Cyclophilin D.[10] The opening of the MPTP can lead to mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[7][12] This mitochondrial dysfunction exacerbates oxidative stress and further disrupts cellular energy metabolism.

Glutamatergic Excitotoxicity

Aβ(25-35) can induce excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage. Aβ peptides can induce astrocytes to release glutamate via α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).[13] This excess glutamate overactivates extrasynaptic NMDA receptors, leading to a massive influx of Ca²⁺.[13][14] This calcium overload triggers downstream neurotoxic pathways, including the production of nitric oxide (NO) and subsequent synaptic loss.[13] Interestingly, Aβ(25-35)-induced neurotoxicity in co-cultures of neurons and astrocytes can be prevented by the NMDA receptor antagonist MK801, confirming the role of this pathway.[2][15]

Induction of Apoptosis

The culmination of the aforementioned insults often leads to neuronal apoptosis, or programmed cell death. Aβ(25-35) initiates apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The disruption of Ca²⁺ homeostasis and mitochondrial dysfunction leads to the release of cytochrome c, which activates a cascade of caspases, including the executioner caspase-3.[7][12][16] Aβ(25-35) also modulates the expression of Bcl-2 family proteins, leading to an increased ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2.[17][18] This shift further promotes the mitochondrial apoptotic pathway. Additionally, Aβ(25-35) can activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which also contribute to the apoptotic process.[19][20][21]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Aβ(25-35) neurotoxicity.

References

- 1. apexbt.com [apexbt.com]

- 2. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Apoptosis induced by Aβ25-35 peptide is Ca(2+) -IP3 signaling-dependent in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aβ plaques lead to aberrant regulation of calcium homeostasis in vivo resulting in structural and functional disruption of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]

- 8. consensus.app [consensus.app]

- 9. mdpi.com [mdpi.com]

- 10. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. art.torvergata.it [art.torvergata.it]

- 13. pnas.org [pnas.org]

- 14. Frontiers | Memory reconsolidation impairment by amyloid beta (1–42) and its prevention by non-competitive antagonists of NMDA receptors [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. Protective mechanism of kaempferol against Aβ25-35-mediated apoptosis of pheochromocytoma (PC-12) cells through the ER/ERK/MAPK signalling pathway [archivesofmedicalscience.com]

- 20. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]

- 21. spandidos-publications.com [spandidos-publications.com]

The Core of Neurotoxicity: An In-depth Technical Guide to the Discovery and History of Amyloid beta-peptide(25-35)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amyloid beta-peptide (Aβ) is a central figure in the pathology of Alzheimer's disease (AD), being the primary component of the characteristic senile plaques found in the brains of afflicted individuals. While the full-length Aβ peptides, Aβ(1-40) and Aβ(1-42), are the most abundant species in these plaques, a shorter, synthetically derived fragment, Amyloid beta-peptide(25-35) (Aβ(25-35)), has emerged as a critical tool in AD research. This undecapeptide, with the sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met, represents the core toxic region of the full-length peptide. It recapitulates the key neurotoxic properties, including the propensity to form β-sheet structures and fibrillar aggregates, making it an invaluable and more accessible model for studying the molecular mechanisms of Aβ-induced neurodegeneration. This technical guide provides a comprehensive overview of the discovery, history, experimental application, and signaling pathways associated with Aβ(25-35).

Discovery and History

The journey to understanding the significance of Aβ(25-35) began with early investigations into the neurotoxic properties of the full-length Aβ peptide. A pivotal moment came in 1990 when a study by Yankner and colleagues demonstrated that a fragment of the amyloid precursor protein (APP) was toxic to neurons.[1] This research laid the groundwork for identifying the specific toxic domain of Aβ.

In a landmark 1990 paper published in Science, Yankner et al. pinpointed the Aβ(25-35) region as the mediator of both neurotrophic effects at low concentrations and neurotoxic effects at higher concentrations in cultured hippocampal neurons.[2] This was the first identification of this specific fragment as the biologically active domain of the full-length Aβ peptide.

Subsequent research by Pike et al. in the early 1990s further solidified the importance of Aβ(25-35) by demonstrating a clear correlation between its aggregation state and its neurotoxicity.[3] These studies showed that the propensity of Aβ(25-35) to form aggregated β-sheet structures was essential for its toxic effects on cultured neurons. This established Aβ(25-35) not only as the toxic core but also as a model for studying the pathogenic aggregation process of amyloid peptides.

Due to its potent neurotoxicity and its ability to form fibrils more rapidly than the full-length peptides, Aβ(25-35) became a widely adopted tool for in vitro and in vivo studies of Alzheimer's disease pathogenesis. Its synthetic origin and shorter length make it easier and more cost-effective to produce and handle compared to the full-length Aβ, facilitating a broad range of research into the molecular mechanisms of amyloid toxicity and the screening of potential therapeutic inhibitors of aggregation and neurodegeneration.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the neurotoxicity, aggregation, and cellular effects of Aβ(25-35).

Table 1: Neurotoxicity of Aβ(25-35) in Cellular Models

| Cell Line | Concentration (µM) | Incubation Time | Viability Assay | % Cell Death / Inhibition | Reference |

| PC12 | 10 | 48 h | MTT | ~5% | [5] |

| PC12 | 50 | 48 h | MTT | ~13% | [5] |

| PC12 | 90 | 48 h | MTT | ~17% | [5] |

| PC12 | 180 | 48 h | MTT | ~18% | [5] |

| PC12 | 360 | 48 h | MTT | ~16% | [5] |

| Human Microglial Cells (C13NJ) | 10 | 48 h | MTT | 18% | [2] |

| Human Microglial Cells (C13NJ) | 25 | 48 h | MTT | 29% | [2] |

| Human Microglial Cells (C13NJ) | 50 | 48 h | MTT | 28% | [2] |

| Human Microglial Cells (C13NJ) | 100 | 48 h | MTT | 43% | [2] |

| Human Lung Fibroblasts (HFL-1) | 10 | 24 h | WST-8 | ~10% | [6] |

| Human Lung Fibroblasts (HFL-1) | 20 | 24 h | WST-8 | ~20% | [6] |

| Melanoma Cell Lines | 40 | 72 h | PI Staining | Variable (cell line dependent) | [1] |

| SH-SY5Y | 25 | Not Specified | MTT | ~40% | [7] |

Table 2: Aggregation Kinetics and Inhibition of Aβ(25-35)

| Parameter | Condition | Value | Method | Reference |

| Aggregation Time | 63 µg/ml, pH 7.4 (unseeded) | ~3 hours (start), ~5 hours (complete) | Congo Red Binding | [8] |

| Aggregation Time | 63 µg/ml, pH 3.0 (unseeded) | ~1 hour (start), ~6 hours (complete) | Congo Red Binding | [8] |

| IC50 (Myricetin) | 100 µM Aβ(25-35) | 1.8 µM | ThT Assay | [9] |

| IC50 (Curcumin) | 100 µM Aβ(25-35) | 12.0 µM | ThT Assay | [9] |

| IC50 ((-)-Tetracycline) | 100 µM Aβ(25-35) | 70.0 µM | ThT Assay | [9] |

Table 3: Effects of Aβ(25-35) on Cellular Enzymes and Processes

| Cellular Process/Enzyme | Cell Type/System | Aβ(25-35) Concentration | Effect | Reference |

| Glucose Utilization | Astrocytes | 25 µM | 158% increase after 48h | [10] |

| Glucosylceramide Synthase (GCS) Activity | Human Lung Fibroblasts | 5-20 µM | Significant inhibition | [6] |

| Mn-Superoxide Dismutase (Mn-SOD) Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Increased | [11] |

| Catalase Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Decreased | [11] |

| Glutathione Peroxidase Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Decreased | [11] |

| Nrf2 Nuclear Translocation | U373 Astroglial Cells | 50 µM | 2.3-fold increase after 2h | [12] |

| System Xc- Protein Expression | U373 Astroglial Cells | 50 µM | 2-fold increase after 24h | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Aβ(25-35).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aβ(25-35)

This protocol outlines the manual synthesis of Aβ(25-35) using Fmoc chemistry.

-

Resin Preparation: Start with a Wang resin pre-loaded with the C-terminal amino acid, Methionine (Met).

-

Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% (v/v) piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Leucine) in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Add this solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Wash: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Aβ(25-35) sequence (Gly-Ile-Ile-Gly-Ala-Lys(Boc)-Asn(Trt)-Ser(tBu)-Gly). Side-chain protecting groups (Boc for Lys, Trt for Asn, tBu for Ser) are used as needed.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Precipitation and Purification: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC. Lyophilize the pure fractions to obtain a fluffy white powder.

Protocol 2: Preparation and Aggregation of Aβ(25-35)

The aggregation state of Aβ(25-35) is critical for its neurotoxicity. This protocol describes a common method for preparing aggregated Aβ(25-35).

-

Monomerization: To ensure a consistent starting material, dissolve the lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for at least 1 hour.

-

Solvent Evaporation: Aliquot the HFIP solution into sterile, low-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film. Store the dried peptide film at -20°C or -80°C.

-

Solubilization: Immediately before use, resuspend the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.

-

Aggregation: To initiate aggregation, dilute the DMSO stock solution into an appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to the desired final concentration (e.g., 40 µM). Incubate the solution at 37°C for a specified period (e.g., 24 hours) with gentle agitation to promote fibril formation. For some experiments, "aged" peptide, incubated for several days, is used.[13]

Protocol 3: Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in real-time.

-

Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water) and store it protected from light. Prepare a working solution of ThT (e.g., 20 µM) in the same buffer used for the Aβ(25-35) aggregation (e.g., PBS, pH 7.4).

-

Assay Setup: In a 96-well black, clear-bottom microplate, add the Aβ(25-35) solution at the desired concentration. Add the ThT working solution to each well. Include a control well with buffer and ThT only.

-

Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

Protocol 4: MTT Cell Viability Assay for Neurotoxicity

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability after exposure to Aβ(25-35).

-

Cell Culture: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Prepare aggregated Aβ(25-35) as described in Protocol 2. Dilute the peptide to various final concentrations (e.g., 10, 20, 40 µM) in serum-free cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the Aβ(25-35) preparations. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells with Aβ(25-35) for a specified period (e.g., 24 or 48 hours) at 37°C.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 5: Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of intracellular calcium concentration changes in response to Aβ(25-35).

-

Cell Preparation: Culture neurons on glass coverslips.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash: Wash the cells with the salt solution to remove extracellular dye.

-

Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Perfuse the cells with the salt solution and record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Aβ(25-35) Application: Perfuse the cells with a solution containing Aβ(25-35) at the desired concentration and continue to record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

Signaling Pathways and Mechanisms of Action

Aβ(25-35) exerts its neurotoxic effects through the activation of multiple intracellular signaling pathways, often initiated by its interaction with cell surface receptors. The following diagrams illustrate some of the key pathways implicated in Aβ(25-35)-mediated neurotoxicity.

Caption: Aβ(25-35) activation of microglia via a cell surface receptor complex.

Caption: Aβ(25-35) signaling through the RAGE receptor leading to NF-κB activation.

Caption: Aβ(25-35) induced autophagy via inhibition of the PI3K/Akt/mTOR pathway.

Caption: Aβ(25-35) induced apoptosis through the JNK signaling pathway.

Conclusion

Amyloid beta-peptide(25-35) has proven to be an indispensable tool in the field of Alzheimer's disease research. Its discovery as the core toxic fragment of the full-length Aβ peptide has enabled a deeper understanding of the molecular mechanisms underlying amyloid-induced neurodegeneration. This technical guide has provided a comprehensive overview of its history, quantitative effects, experimental protocols, and the intricate signaling pathways it modulates. For researchers, scientists, and drug development professionals, Aβ(25-35) will undoubtedly continue to be a valuable asset in the ongoing quest for effective therapies to combat Alzheimer's disease.

References

- 1. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. jneurosci.org [jneurosci.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. pnas.org [pnas.org]

- 6. PI3K/AKT/mTOR/p70S6K Pathway Is Involved in Aβ25-35-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of NMDA Receptors Prevents the Loss of BDNF Function Induced by Amyloid β [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. europeanreview.org [europeanreview.org]

- 10. mdpi.com [mdpi.com]

- 11. Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35 [scirp.org]

- 12. pnas.org [pnas.org]

- 13. Factors Driving Amyloid Beta Fibril Recognition by Cell Surface Receptors: A Computational Study [mdpi.com]

The Core of Neurotoxicity: An In-depth Technical Guide on the Role of Amyloid Beta-Peptide (25-35) in Alzheimer's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the amyloid beta-peptide fragment (25-35) [Aβ(25-35)] in the pathology of Alzheimer's disease (AD). Aβ(25-35) is a highly toxic and biologically active fragment of the full-length Aβ peptide, known for its rapid aggregation and potent neurotoxicity.[1] This document details its mechanisms of action, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved in its neurotoxic cascade.

Neurotoxic Mechanisms of Aβ(25-35)

Aβ(25-35) exerts its neurotoxic effects through a multi-faceted approach, primarily involving the induction of oxidative stress, disruption of calcium homeostasis, and initiation of apoptotic cell death.

1.1. Aggregation Properties:

Aβ(25-35) is the shortest fragment of the full-length Aβ peptide that can form large β-sheet fibrils and retains the toxicity of the longer peptides.[2] Like the full-length Aβ(1-42), Aβ(25-35) undergoes a conformational change from a soluble, random coil structure to an aggregated, insoluble β-sheet structure.[3] This aggregation process is concentration-dependent and can be monitored in vitro.[4] The aggregation follows a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau phase, which is indicative of a nucleation-dependent fibrillization process.[3]

1.2. Oxidative Stress:

A central mechanism of Aβ(25-35) neurotoxicity is the generation of reactive oxygen species (ROS), leading to significant oxidative stress in neuronal cells. Aβ(25-35) can induce the production of superoxide (B77818) and hydroxyl radicals.[5] One of the primary sources of this ROS production is the activation of NADPH oxidase in astrocytes and microglia.[6][7][8] The interaction of Aβ(25-35) with the cell membrane can trigger a cascade that leads to the assembly and activation of the NADPH oxidase complex.

1.3. Calcium Dysregulation:

Aβ(25-35) disrupts intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal function and survival. The peptide can form cation-permeable pores in the cell membrane, leading to an influx of extracellular Ca2+.[9][10] Furthermore, Aβ(25-35) can induce the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), by interacting with receptors like the inositol (B14025) triphosphate receptor (InsP3R).[1][11] This sustained elevation of intracellular Ca2+ can activate various downstream pathological events, including the activation of proteases and the generation of more ROS.[11] Aβ(25-35) has been shown to enhance excitatory activity in glutamatergic synaptic networks, leading to Ca2+ influx through L-type Ca2+ channels and NMDA receptors.[3]

1.4. Apoptosis:

The culmination of oxidative stress and calcium dysregulation is often the induction of apoptosis, or programmed cell death. Aβ(25-35) has been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, Aβ(25-35) treatment leads to the activation of caspase-3, a key executioner caspase.[12][13] This activation is often preceded by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which facilitates the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[4]

Quantitative Data

The following tables summarize key quantitative data related to the effects of Aβ(25-35).

Table 1: Neurotoxic Effects of Aβ(25-35) on Neuronal Cell Viability

| Cell Line | Aβ(25-35) Concentration (µM) | Incubation Time (hours) | % Reduction in Cell Viability (approx.) | Reference |

| Rat Cortical Neurons | 25 | 24 | 40 | [14] |

| Rat Cortical Neurons | 50 | 24 | 40 | [14] |

| PC12 Cells | 10 - 360 | Not Specified | Dose-dependent decrease | [15] |

| SH-SY5Y Cells (co-cultured with U373) | 50 | 24 | 50 | [10] |

| Human Lung Fibroblasts (HFL-1) | 10 | 24 | Significant reduction | [16] |

| Human Lung Fibroblasts (HFL-1) | 20 | 24 | Significant reduction | [16] |

Table 2: IC50 Values of Aβ(25-35) Aggregation Inhibitors

| Inhibitor | IC50 (µM) | Reference |

| Myricetin | 1.8 | [4] |

| Curcumin | 10 | [4] |

| (-)-Tetracycline | >500 | [4] |

| Rosmarinic acid | 7 | [2] |

| Globoidnan A | 12 | [2] |

| YS-RD11 | ~1.5 | [17] |

| YS-RE16 | ~0.5 | [17] |

| Procyanidin A2 | 4.8 | [18] |

| Procyanidin A1 | 4.6 | [18] |

| Proanthocyanidin A6 | 4.2 | [18] |

| Proanthocyanidin A7 | 2.4 | [18] |

| (-)-Epicatechin | 41.7 | [18] |

| (+)-Catechin | 56.8 | [18] |

| EGCG (positive control) | 3.8 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Aβ(25-35) pathology.

3.1. Preparation of Aβ(25-35) Aggregates

-

Monomerization:

-

Dissolve lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.

-

Incubate at room temperature for at least 1 hour to ensure the peptide is in a monomeric state.

-

Evaporate the HFIP using a gentle stream of nitrogen gas or a SpeedVac to form a thin peptide film.

-

Store the peptide film at -20°C until use.[19]

-

-

Preparation of Oligomers:

-

Dissolve the monomeric Aβ(25-35) film in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.

-

Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium (e.g., F-12 medium).

-

Incubate at 4°C for 24-48 hours to allow for the formation of oligomers.[19]

-

-

Preparation of Fibrils:

-

Dissolve the monomeric Aβ(25-35) film in DMSO to a stock concentration of 5 mM.

-

Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in a buffer such as 10 mM HCl or phosphate-buffered saline (PBS), pH 7.4.

-

Incubate at 37°C for 24 hours to 7 days to allow for the formation of fibrils.[19]

-

3.2. Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of β-sheet-rich amyloid fibrils.

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

-

Prepare a working solution of 20 µM ThT in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

-

In a 96-well black, clear-bottom microplate, add the Aβ(25-35) sample (with or without potential inhibitors).

-

Add the ThT working solution to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[20] An increase in fluorescence indicates fibril formation.

3.3. MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of prepared Aβ(25-35) aggregates for the desired incubation time (e.g., 24-48 hours). Include a vehicle control (medium with the same final concentration of DMSO or buffer used to prepare the peptide).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[21]

3.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Culture neuronal cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat the cells with Aβ(25-35) for the desired time.

-

Wash the cells with a serum-free medium or PBS.

-

Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove the excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.[22]

3.5. Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase in apoptosis.

-

Treat neuronal cells with Aβ(25-35) to induce apoptosis.

-

Lyse the cells and collect the cell lysates.

-

Determine the protein concentration of the lysates.

-

Incubate a specific amount of protein from each sample with a caspase-3-specific substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) or a fluorogenic substrate like Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) using a microplate reader. The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.[23]

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in Aβ(25-35)-induced neurotoxicity and a general experimental workflow.

Caption: Aβ(25-35) induced neurotoxicity signaling cascade.

Caption: General workflow for studying Aβ(25-35) neurotoxicity.

Conclusion

Aβ(25-35) serves as a potent and valuable tool for modeling key aspects of Alzheimer's disease pathology in a research setting. Its rapid aggregation and robust neurotoxicity, driven by oxidative stress, calcium dysregulation, and apoptosis, provide a platform for investigating the molecular mechanisms of neurodegeneration and for the screening and development of potential therapeutic agents. The experimental protocols and signaling pathways detailed in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of Alzheimer's disease.

References

- 1. Elevating the Levels of Calcium Ions Exacerbate Alzheimer’s Disease via Inducing the Production and Aggregation of β-Amyloid Protein and Phosphorylated Tau [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. The Ca2+ influx induced by beta-amyloid peptide 25-35 in cultured hippocampal neurons results from network excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Amyloid Peptides Induce Mitochondrial Dysfunction and Oxidative Stress in Astrocytes and Death of Neurons through Activation of NADPH Oxidase | Journal of Neuroscience [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. The microglial NADPH oxidase complex as a source of oxidative stress in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Dyshomeostasis in Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]

- 12. Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Interactions of Amyloid-β with Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35 [scirp.org]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 21. Early Effects of the Soluble Amyloid β25-35 Peptide in Rat Cortical Neurons: Modulation of Signal Transduction Mediated by Adenosine and Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

Structural Analysis of Amyloid Beta-Peptide (25-35) Fibrils: A Technical Guide

Abstract: The Amyloid Beta-peptide (25-35), or Aβ(25-35), is the shortest fragment of the full-length Aβ peptide that forms neurotoxic amyloid fibrils, making it a crucial model system in Alzheimer's disease research.[1] Its smaller size facilitates detailed biophysical and structural studies that provide insights into the fundamental mechanisms of amyloidogenesis and neurotoxicity.[1] This guide offers an in-depth technical overview of the structural analysis of Aβ(25-35) fibrils, intended for researchers, scientists, and professionals in drug development. It covers the peptide's aggregation kinetics, detailed protocols for key analytical techniques, and the cellular pathways affected by its toxicity.

Physicochemical Properties and Aggregation Kinetics

The Aβ(25-35) fragment, with the amino acid sequence GSNKGAIIGLM, is a highly toxic derivative of the full-length peptide.[2][3] Like its parent molecule, it undergoes a significant conformational transition from a soluble, largely unordered structure to insoluble, well-ordered fibrillar aggregates rich in β-sheet content.[1][4] This process is central to its pathological effects.

The aggregation of Aβ(25-35) follows a nucleation-dependent polymerization model, characterized by a sigmoidal curve with three distinct phases: a lag phase where initial soluble monomers form oligomeric nuclei, an exponential growth phase where fibrils elongate rapidly, and a plateau phase where the pool of monomers is depleted.[1] The kinetics of this process are highly sensitive to environmental conditions.[1]

Factors Influencing Aggregation

The rate and extent of Aβ(25-35) fibrillization are critically dependent on several factors, including peptide concentration, pH, and temperature. Understanding these parameters is essential for designing reproducible experiments.

| Parameter | Condition | Observation | Citation |

| Peptide Concentration | 50 - 200 µM | Higher concentrations lead to a shorter lag phase and faster aggregation kinetics. | [1] |

| pH | 5.0, 7.4, 8.0 | Aggregation is favorable at physiological pH (7.4); aggregation is evident at pH 3.0 and 7.4.[1][5] | [1][5] |

| Temperature | 4°C, 24-27°C, 37°C | While increased temperature can influence aggregation, refrigerated samples (4°C) often yield higher reproducibility.[1] | [1] |

| Solvent/Buffer | 34 mM Phosphate (B84403), 17.5% v/v Acetonitrile | This specific buffer condition was found to be optimal for producing aggregation kinetics comparable to the full-length Aβ(1-42) peptide.[1] | [1] |

Methodologies for Structural and Morphological Analysis

A multi-technique approach is required to fully characterize the structure of Aβ(25-35) fibrils, from secondary structure content to high-resolution morphology and atomic-level details.

Peptide Preparation: Monomerization

A critical first step in any aggregation study is to ensure the starting peptide is in a monomeric, non-aggregated state.

-

Dissolution: Dissolve the lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.[6]

-

Incubation: Incubate the solution at room temperature for 1-2 hours to break down any pre-existing aggregates.[6]

-

Aliquoting: Aliquot the solution into sterile, low-binding microcentrifuge tubes.

-

Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or using a vacuum concentrator to form a thin peptide film.[6]

-

Storage: Store the dried peptide films at -80°C until use. For experiments, the film is redissolved in the desired buffer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the changes in the secondary structure of the peptide over time.

-

Principle: The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure. A transition from a random coil (minimum ~198 nm) to a β-sheet conformation (minimum ~218 nm) is indicative of fibril formation.[1]

-

Experimental Protocol:

-

Sample Preparation: Reconstitute a monomerized Aβ(25-35) film in the desired buffer (e.g., 34.5 mM phosphate buffer, pH 7.4) to a final concentration of 100 µM.[1]

-

Spectra Acquisition: Record CD spectra using a spectropolarimeter in a 1 mm path-length quartz cell at 25°C.[7]

-

Parameters: Acquire spectra from 190 nm to 260 nm with a bandwidth of 1 nm and a scanning speed of 10 nm/min. Average multiple scans (e.g., 4 scans) for a better signal-to-noise ratio.[7]

-

Time Course: Repeat measurements at selected time points to monitor the conformational transition.

-

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is the gold standard for quantifying the formation of amyloid fibrils in real-time.

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.[8] The fluorescence intensity is directly proportional to the amount of fibrillar aggregates.

-

Typical Assay Parameters:

Parameter Value Citation Aβ(25-35) Concentration 40 - 100 µM [1][6][9] ThT Concentration 20 µM [6] Excitation Wavelength ~440 - 450 nm [8][10] Emission Wavelength ~480 - 490 nm [1][8][10] | Plate Type | 96-well black, clear bottom |[6] |

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of fibril morphology on a substrate.

-

Principle: A sharp tip mounted on a cantilever scans the surface of a sample. Deflections of the cantilever due to tip-surface interactions are used to create a topographical map. Tapping mode is preferred for delicate biological samples to minimize damage.[11]

-

Experimental Protocol (Dip-Washing Method):

-

Substrate Preparation: Use freshly cleaved muscovite (B576469) mica as the substrate. Mica provides an atomically flat and hydrophilic surface.[12]

-

Sample Deposition: Apply a small volume (e.g., 10-20 µL) of the aggregated Aβ(25-35) solution onto the mica surface and incubate for 10-15 minutes to allow fibril adhesion.

-

Washing: To remove excess salt and non-adhered peptides, which can cause imaging artifacts, gently dip-wash the mica sheet in a beaker of ultrapure water.[12][13]

-

Drying: Dry the sample under a gentle stream of nitrogen gas.

-

Imaging: Image the sample using an AFM operating in tapping mode.[11]

-

-

Morphological Data:

Feature Typical Dimensions Citation Fibril Length Several hundred nanometers to a few micrometers [14] | Fibril Morphology | Unbranched, tiny, and short aggregates |[14][15] |

X-ray Diffraction and Solid-State NMR (ssNMR)

These techniques provide atomic-level detail about the fibril's core structure.

-

X-ray Diffraction: Fiber diffraction patterns of amyloid fibrils typically show two characteristic reflections: one on the meridian at ~4.7 Å, corresponding to the inter-strand distance within a β-sheet, and one on the equator at ~10 Å, representing the inter-sheet packing distance.[16] This signature confirms the "cross-β" architecture, where β-strands run perpendicular to the fibril axis.[16]

-

Solid-State NMR (ssNMR): ssNMR is a powerful tool for determining the precise arrangement of peptides within the fibril.[17][18] Studies on Aβ fragments have revealed that the β-strands are arranged in an in-register parallel fashion.[14][19]

| Structural Parameter | Measured Distance | Technique | Citation |

| Inter-strand distance | ~4.7 Å | X-ray Diffraction | [16] |

| Inter-sheet distance | ~10 Å | X-ray Diffraction | [16] |

| β-sheet arrangement | Parallel | ssNMR, Raman Spectroscopy | [14][19] |

Cellular Toxicity Pathways

The aggregation of Aβ(25-35) is directly linked to its neurotoxicity. The fibrils and their oligomeric precursors can interact with cellular membranes, leading to a cascade of detrimental events, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[8][20] Studies have shown that Aβ(25-35) can inhibit the viability of rat cardiac myocytes in a dose-dependent manner, with an IC50 of 20.52 µM, and that this toxicity is mediated by the MAPK signaling pathway.[20]

References

- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution structure of amyloid beta-peptide (25-35) in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Structural analysis of amyloid beta peptide fragment (25-35) in different microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time | MDPI [mdpi.com]

- 8. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. AFM-Based Single Molecule Techniques: Unraveling the Amyloid Pathogenic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Amyloid-β 25–35 peptides aggregate into cross-β sheets in unsaturated anionic lipid membranes at high peptide concentrations - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02619A [pubs.rsc.org]

- 17. Sensitivity-Enhanced Solid-state NMR Detection of Structural Differences and Unique Polymorphs in Pico- to Nanomolar Amounts of Brain-derived and Synthetic 42-residue Amyloid-β Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. The Toxicity Mechanisms of Action of Aβ25–35 in Isolated Rat Cardiac Myocytes | MDPI [mdpi.com]

Amyloid Beta-Peptide (25-35): A Technical Guide to Aggregation and Neurotoxicity Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amyloid-beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with its aggregation into senile plaques being a hallmark of the condition.[1][2] Among its various fragments, the amyloid beta-peptide (25-35) (Aβ(25-35)), with the sequence NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, has been identified as the most toxic region.[1] This undecapeptide is the shortest fragment capable of forming large β-sheet fibrillar aggregates and recapitulating the neurotoxic properties of the full-length Aβ peptide.[1][3][4][5] Although not a direct product of amyloid precursor protein (APP) cleavage, it is found in senile plaques and is considered the biologically active domain of Aβ.[1] Its ability to mimic the neurotoxic effects of Aβ(1-42) has established it as a crucial tool in both in vitro and in vivo AD models.[1] This technical guide provides an in-depth exploration of the aggregation process of Aβ(25-35) and the intricate molecular mechanisms underlying its neurotoxicity.

Aβ(25-35) Aggregation

The aggregation of Aβ(25-35) is a critical event preceding its neurotoxic effects. This process is characterized by a conformational transition from soluble, random coil structures to insoluble β-sheet fibrils.[3][4] The aggregation is highly dependent on environmental conditions such as pH, temperature, and peptide concentration.[3][6]

Quantitative Parameters of Aβ(25-35) Aggregation and Toxicity

The following table summarizes key quantitative data related to Aβ(25-35) aggregation and its effects on neuronal cells, providing a comparative overview for experimental design.

| Parameter | Value/Range | Cell Line/System | Reference |

| Neurotoxicity (Cell Viability) | |||

| Effective Concentration | 10-50 µM | PC12 cells | [7] |

| 10-30 µM | Primary cortical neurons | [7] | |

| 10-20 µM | HFL-1 cells | [2][7] | |

| 20 µM | PC12 cells (time-dependent decrease) | [8] | |

| >10 µM | Neural stem cells | [9] | |

| Incubation Time | 24-48 hours | PC12, HFL-1 cells | [7] |

| Aggregation Studies | |||

| Concentration for Aggregation | >1 µM | In vitro (phosphate buffer) | [7] |

| 1.46 mM | In vitro (phosphate buffer/CH3CN) | [3] | |

| 40 µM | In vitro (PBS) | [7] | |

| Incubation Time for Aggregation | 24 hours | In vitro | [7] |

| Fast kinetics (lag time ~2h) | In vitro (1.46 mM) | [3] | |

| Thioflavin T (ThT) Assay | |||

| ThT Concentration | 20 µM | In vitro and in-cell assays | [7][10] |

| Signaling Pathway Activation | |||

| Nrf2 Nuclear Translocation | 50 µM | U373 astroglial cells | [7][11] |

Core Mechanisms of Aβ(25-35) Neurotoxicity

Aβ(25-35) exerts its cytotoxic effects through a multifactorial and interconnected web of signaling pathways, ultimately leading to neuronal dysfunction and death. The primary mechanisms are detailed below.

Oxidative Stress

A growing body of evidence suggests that oxidative stress is a primary mediator of Aβ(25-35)-induced neurotoxicity.[6][12] The peptide triggers the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage.[12][13] In SH-SY5Y neuroblastoma cells, Aβ(25-35) (10 µM) has been shown to cause a marked increase in ROS production within the first 2 hours of treatment.[13] This oxidative assault disrupts cellular homeostasis and activates downstream apoptotic pathways.

Mitochondrial Dysfunction

Mitochondria are primary targets of Aβ(25-35)-induced toxicity. The peptide can accumulate within mitochondria, leading to impaired mitochondrial biogenesis, disruption of the electron transport chain, decreased ATP production, and the opening of the mitochondrial permeability transition pore (MPTP).[14][15][16] A study on rat hippocampal neurons demonstrated that Aβ(25-35) injection damaged mitochondrial structure, decreased mitochondrial membrane potential, and reduced Ca2+-ATPase activity.[15] Furthermore, Aβ(25-35) has been shown to suppress the AMPK-SIRT1-PGC-1α pathway, which is crucial for mitochondrial biogenesis.[14]

Calcium Dysregulation

Aβ(25-35) disrupts intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal signaling and survival.[17][18] The peptide can increase Ca2+ influx through various mechanisms, including the activation of L- and T-type voltage-gated calcium channels and NMDA receptors.[18][19][20] This sustained elevation of intracellular Ca2+ can trigger a cascade of detrimental events, including the activation of proteases and kinases, enhanced ROS production, and the induction of apoptosis.[17]

Excitotoxicity and NMDA Receptor Involvement

Aβ(25-35) can induce excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to neuronal damage.[11][21] Aβ(25-35) has been shown to induce glutamate release from astrocytes, leading to the activation of extrasynaptic NMDARs on neurons.[11][21] This aberrant activation contributes to synaptic loss and neuronal death.[21] The neurotoxic effects can be mitigated by NMDAR antagonists like MK801.[11][22]

Regulated Cell Death Pathways: Ferroptosis and Necroptosis

Recent studies have implicated regulated cell death pathways, such as ferroptosis and necroptosis, in Aβ(25-35)-induced neurotoxicity.[23] Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation, while necroptosis is a programmed form of necrosis. A study investigating Aβ(25-35) injection in the entorhinal cortex of rats found that inhibitors of both ferroptosis (Fer-1) and necroptosis (Nec-1) could ameliorate cognitive impairment and neuropathological changes.[23] Interestingly, the study suggested that ferroptosis may be an upstream event to necroptosis in the context of Aβ neurotoxicity.[23]

Signaling Pathways

The neurotoxic effects of Aβ(25-35) are orchestrated by complex signaling cascades. The following diagrams illustrate some of the key pathways involved.

Figure 1: Aβ(25-35)-induced oxidative stress pathway.

Figure 2: Inhibition of mitochondrial biogenesis by Aβ(25-35).

Figure 3: Aβ(25-35) induced astrocytic glutamate release and subsequent excitotoxicity.

Experimental Protocols

Reproducibility in Aβ(25-35) research is critically dependent on standardized experimental protocols. This section provides detailed methodologies for key experiments.

Protocol 1: Preparation and Aggregation of Aβ(25-35)

Proper preparation of the Aβ(25-35) peptide is crucial to ensure consistent aggregation and reproducible results in toxicity assays.

Materials:

-

Lyophilized Aβ(25-35) peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-binding microcentrifuge tubes

Procedure:

-

Monomerization of Aβ(25-35): a. Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[7] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[7] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film. e. Store the dried peptide film at -80°C until use.[7]

-

Aggregation: a. Resuspend the peptide film in DMSO to a stock concentration of 5 mM. b. Dilute the DMSO stock into PBS (pH 7.4) to the desired final concentration for aggregation (e.g., 40 µM). c. Incubate the solution at 37°C for a specified period (e.g., 24 hours) to induce aggregation.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

Materials:

-

Aggregated Aβ(25-35) solution (from Protocol 1)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

PBS, pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.

-

Add 20 µL of the aggregated Aβ(25-35) solution to the wells. For a negative control, add 20 µL of PBS.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[10]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the neurotoxic effects of Aβ(25-35) on a neuronal cell line, such as SH-SY5Y or PC12, using the MTT assay.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Complete cell culture medium

-

Aggregated Aβ(25-35) solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the aggregated Aβ(25-35) solution in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of Aβ(25-35). Include a vehicle control (medium with the same final concentration of DMSO as the Aβ(25-35) samples).

-

Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

Aβ(25-35) remains an invaluable tool for dissecting the molecular intricacies of Alzheimer's disease. Its rapid aggregation and potent neurotoxicity, mediated by a confluence of oxidative stress, mitochondrial dysfunction, calcium dysregulation, and excitotoxicity, provide a robust model for studying the pathogenic mechanisms of Aβ. A thorough understanding of these pathways and the standardization of experimental protocols are paramount for the development of effective therapeutic strategies aimed at mitigating the devastating effects of this neurodegenerative disease. The ongoing research into the roles of regulated cell death pathways like ferroptosis and necroptosis promises to unveil new targets for intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 11. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− [mdpi.com]

- 12. Amyloid-beta(25-35)-induced memory impairments correlate with cell loss in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Neurotoxic β-amyloid oligomers cause mitochondrial dysfunction—the trigger for PANoptosis in neurons [frontiersin.org]

- 17. Aβ plaques lead to aberrant regulation of calcium homeostasis in vivo resulting in structural and functional disruption of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Amyloid-Beta Modulates Low-Threshold Activated Voltage-Gated L-Type Calcium Channels of Arcuate Neuropeptide Y Neurons Leading to Calcium Dysregulation and Hypothalamic Dysfunction | Journal of Neuroscience [jneurosci.org]

- 21. pnas.org [pnas.org]

- 22. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of amyloid beta (25-35) neurotoxicity in the ferroptosis and necroptosis as modalities of regulated cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscapes of Amyloid-Beta (25-35): A Technical Guide for Researchers

An In-depth Technical Guide on the Conformational Changes of Amyloid Beta-Peptide (25-35) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the conformational dynamics of the amyloid-beta peptide fragment 25-35 (Aβ(25-35)), a key player in the pathology of Alzheimer's disease. Aβ(25-35) is the shortest fragment of the full-length Aβ peptide that forms neurotoxic amyloid fibrils, making it a critical model system for studying the molecular mechanisms of aggregation and for the development of therapeutic inhibitors.[1][2] This document details the transition from soluble, unordered monomers to toxic β-sheet-rich oligomers and fibrils, the environmental factors influencing these changes, and the experimental protocols to study them.

The Conformational Journey of Aβ(25-35): From Monomer to Fibril

The aggregation of Aβ(25-35) is a nucleation-dependent polymerization process characterized by a conformational transition from a soluble, largely unordered or α-helical state to a highly organized, β-sheet-rich fibrillar structure.[1][3] This process typically follows a sigmoidal curve, defined by a lag phase, an exponential growth (elongation) phase, and a stationary plateau phase.[1]

-

Monomers: In solution, Aβ(25-35) monomers can exist in a dynamic equilibrium of random coil and α-helical conformations.[4] The monomeric form is generally considered to be non-toxic or significantly less toxic than its aggregated counterparts.[5]

-

Oligomers: The initial and critical step in the aggregation cascade is the formation of soluble oligomers. During the lag phase, monomers self-associate to form these low-molecular-weight species.[1] These oligomers are increasingly recognized as the primary neurotoxic species in Alzheimer's disease.[5] Structurally, oligomers exhibit an increasing proportion of β-sheet content as their order (dimer, trimer, tetramer, etc.) increases.[6] The transition from monomer to oligomer is thought to be a key rate-limiting step in fibril formation.[7]

-

Protofibrils and Fibrils: Oligomers can then act as nuclei for the rapid elongation into larger, insoluble protofibrils and mature fibrils.[1] This elongation phase is characterized by the addition of monomers to the growing ends of the aggregates. Mature fibrils are rich in cross-β-sheet structures, where the β-strands are oriented perpendicular to the fibril axis.[8]

Factors Influencing Aβ(25-35) Conformational Changes

The conformational landscape of Aβ(25-35) is highly sensitive to its environment. Several key factors can significantly influence its aggregation kinetics and the resulting structures:

-

Concentration: Higher concentrations of Aβ(25-35) lead to a shorter lag phase and a faster aggregation rate, consistent with the principles of nucleation-dependent polymerization.[1][9]

-

pH: The pH of the solution plays a crucial role. While aggregation can occur over a range of pH values, neutral pH (around 7.4) appears to be optimal for rapid fibril formation.[1][10] Deviations from neutral pH can alter the aggregation kinetics and the morphology of the resulting aggregates.[11]

-

Temperature: Temperature can influence the rate of aggregation. While some studies on Aβ(25-35) have shown that temperature increases do not significantly affect the lag phase, for the full-length Aβ peptide, higher temperatures generally accelerate fibrillization.[1][12]

-

Solvents and Co-solvents: The presence of organic co-solvents, such as acetonitrile (B52724) or fluorinated alcohols like trifluoroethanol (TFE), can dramatically alter the conformational state of Aβ(25-35).[1] TFE, for instance, is known to induce α-helical structures, while acetonitrile has been used to modulate the aggregation kinetics in experimental setups.[1]

-

Lipid Membranes: The interaction with lipid membranes is a critical factor in Aβ pathology. The lipid bilayer can act as a catalytic surface, promoting the aggregation of Aβ(25-35). The composition of the membrane, including the presence of cholesterol and anionic lipids, can influence the insertion, conformation, and aggregation of the peptide.[13]

Neurotoxicity of Aβ(25-35) Conformers

A growing body of evidence suggests that the soluble oligomeric intermediates of Aβ are more neurotoxic than the mature fibrils.[5] However, fibrils are not considered benign and also contribute to cellular dysfunction.

-

Oligomers: Soluble Aβ oligomers are potent neurotoxins that can disrupt synaptic function, induce oxidative stress, and trigger apoptotic pathways.[5][6] Their smaller size allows for greater diffusion and interaction with cellular components compared to larger fibrils.[14]

-

Fibrils: While initially thought to be the primary toxic species, recent research suggests that fibrils may be less acutely toxic than oligomers on a per-monomer basis.[5] However, they still contribute to neurodegeneration and can act as reservoirs for the release of toxic oligomers.[14]

The neurotoxicity of different Aβ(25-35) species can be quantified using cell-based assays, with EC50 values providing a measure of the concentration required to induce a 50% toxic effect.

Quantitative Data Summary

The following tables summarize key quantitative data on the conformational changes and neurotoxicity of Aβ(25-35) from various studies.

Table 1: Secondary Structure Composition of Aβ(25-35) under Various Conditions

| Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) | Method | Reference |

| Aqueous solution, pH 7.4, 200 µM | 48 | 12-15 | 13-14 | 12 | FTIR | [4] |

| Aqueous solution, pH 7.4, 1 mM | 48 | 12-15 | 13-14 | 12 | FTIR | [4] |

| SDS micelles, Day 0 | - | 39 | - | 52 | CD | [15] |

| SDS micelles, Day 4 | 35-40 | 39 | - | - | CD | [15] |

| DPPC liposomes | - | - | - | - | CD | [16] |

| DPPC/Cholesterol liposomes | - | Increased β-structure | - | - | CD | [16] |

Table 2: Aggregation Kinetics of Aβ(25-35) from Thioflavin T (ThT) Assays

| Concentration (µM) | pH | Temperature (°C) | Lag Phase (hours) | Elongation Rate (Arbitrary Units) | Reference |

| 50 | 7.4 | 4 | Increased | Decreased | [1] |

| 100 | 7.4 | 4 | ~2 | - | [1] |

| 200 | 7.4 | 4 | Decreased | Increased | [1] |

| 100 | 5.0 | 4 | No lag phase | Exponential | [1] |

| 100 | 8.0 | 4 | No lag phase | Exponential | [1] |